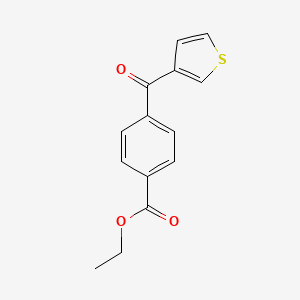

3-(4-Carboethoxybenzoyl)thiophene

説明

特性

IUPAC Name |

ethyl 4-(thiophene-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-10(4-6-11)13(15)12-7-8-18-9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEQJROCOWLIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641832 | |

| Record name | Ethyl 4-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-52-3 | |

| Record name | Ethyl 4-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Carboethoxybenzoyl Thiophene and Analogues

Foundational Approaches to 3-Substituted Thiophenes

The regioselective introduction of substituents at the 3-position of the thiophene (B33073) ring is a critical first step in the synthesis of 3-(4-Carboethoxybenzoyl)thiophene. Several classical and modern synthetic methods are employed to achieve this.

Electrophilic Aromatic Substitution Strategies on the Thiophene Nucleus

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. numberanalytics.com However, substitution typically occurs at the more reactive C2 and C5 positions. pearson.comuop.edu.pk Direct electrophilic substitution at the C3 position is generally not favored unless the C2 and C5 positions are blocked. uop.edu.pk The reactivity of thiophene in these reactions is significantly higher than that of benzene (B151609). pearson.comuop.edu.pk

To achieve 3-substitution, indirect methods are often necessary. One common strategy involves the use of a directing group at the 2-position which can later be removed. Alternatively, starting with a 3-substituted thiophene precursor is a viable approach.

Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution

| Compound | Relative Reactivity compared to Benzene | Preferred Position of Substitution |

| Pyrrole (B145914) | > Furan (B31954) > Thiophene | 2 |

| Furan | > Thiophene > Benzene | 2 |

| Thiophene | ~100-1000 times more reactive | 2 |

| Benzene | 1 | - |

Data sourced from multiple research findings. pearson.comuop.edu.pkpearson.com

Metal-Catalyzed Coupling Reactions for Thiophene Derivatization

Modern synthetic organic chemistry offers powerful tools for the regioselective functionalization of heterocycles like thiophene. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, are instrumental in forming carbon-carbon bonds at specific positions of the thiophene ring. numberanalytics.com These reactions typically involve the coupling of a thienyl organometallic species (e.g., a thienylboronic acid or a thienylstannane) with a suitable organic halide in the presence of a palladium or nickel catalyst. researchgate.netnih.gov

For the synthesis of 3-substituted thiophenes, a 3-halothiophene can be coupled with an appropriate organometallic reagent, or a 3-thienyl organometallic compound can be reacted with an organic halide. These methods offer high regioselectivity and functional group tolerance. nih.govspringernature.com

Targeted Synthesis of the Benzoyl Moiety

The introduction of the 4-carboethoxybenzoyl group onto the 3-position of the thiophene ring is a key transformation. This is typically achieved through a two-step process involving acylation followed by esterification, or by using a pre-functionalized benzoylating agent.

Acylation Reactions with Thiophene Derivatives

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. numberanalytics.com In the context of synthesizing this compound, a 3-substituted thiophene can be acylated with 4-carboethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). arkat-usa.org The reaction introduces the benzoyl moiety at an available position on the thiophene ring. If starting with an unsubstituted thiophene, acylation will predominantly occur at the 2-position. derpharmachemica.com Therefore, to achieve 3-acylation, one must start with a thiophene that is either blocked at the 2- and 5-positions or bears a directing group that favors 3-acylation.

An alternative is the reaction of a 3-thienyl organometallic compound, such as 3-thienyllithium or a 3-thienyl Grignard reagent, with 4-carboethoxybenzoyl chloride. This approach offers excellent regiocontrol.

Table 2: Common Acylation Methods for Thiophenes

| Acylation Method | Reagents | Key Features |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Prone to substitution at the 2-position in unsubstituted thiophenes. |

| Organometallic Acylation | Organolithium or Grignard reagent, Acyl halide | Offers high regioselectivity based on the position of the metal. |

| Acylation with Benzotrichloride | Benzotrichloride derivatives, Lewis acid (e.g., AlCl₃) | Can be an alternative to using benzoyl chlorides. arkat-usa.org |

Esterification Protocols for Carboxylic Acid Precursors

The carboethoxy group is an ester functionality. If the acylation is performed with 4-carboxybenzoyl chloride, a subsequent esterification step is required. The resulting 3-(4-carboxybenzoyl)thiophene can be converted to its ethyl ester, this compound, through various standard esterification methods.

One of the most common methods is Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. commonorganicchemistry.com Another mild and efficient method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.comorgsyn.org This method is particularly useful for substrates that are sensitive to acidic conditions. commonorganicchemistry.com

Table 3: Selected Esterification Methods

| Method | Reagents | Conditions | Advantages |

| Fischer-Speier | Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Typically refluxing temperature | Simple reagents, suitable for large scale. |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature | Mild conditions, high yields. orgsyn.org |

| Alkylation with Alkyl Halides | Carboxylate salt, Alkyl halide (e.g., ethyl iodide) | Varies depending on substrate and halide | Useful when other methods are not suitable. commonorganicchemistry.com |

Direct and Indirect Synthetic Routes to this compound

The synthesis of this compound can be approached through several strategic pathways, combining the foundational reactions discussed above.

A potential direct route could involve the Friedel-Crafts acylation of a suitable 3-substituted thiophene with 4-carboethoxybenzoyl chloride. However, the success of this route is highly dependent on the nature of the substituent at the 3-position and the reaction conditions, as side reactions and undesired regioselectivity can occur.

More commonly, an indirect route is employed for better control and higher yields. A plausible and well-controlled indirect synthetic sequence is outlined below:

Preparation of a 3-Halothiophene: Starting with thiophene, a bromination reaction can be performed to yield 2,5-dibromothiophene. Subsequent selective metal-halogen exchange at the 2-position followed by protonation can yield 3-bromothiophene (B43185).

Metal-Catalyzed Cross-Coupling or Grignard Formation: The 3-bromothiophene can then be converted into a 3-thienylboronic acid or a 3-thienyl Grignard reagent.

Acylation: This organometallic intermediate is then reacted with 4-carboethoxybenzoyl chloride. This step ensures the benzoyl group is introduced exclusively at the 3-position.

Alternatively, one could start with a commercially available 3-substituted thiophene that is amenable to the subsequent acylation step. For instance, if 3-acetylthiophene (B72516) is used, aroylation with a substituted benzoyl chloride can lead to the desired benzoylthiophene derivative, although the position of acylation can be influenced by the existing acetyl group. arkat-usa.org

Another indirect approach involves the synthesis of 3-(4-carboxybenzoyl)thiophene first, followed by esterification as the final step. This might be advantageous if the ester group is not compatible with the conditions of the acylation reaction.

The choice of the specific synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the need for high regiochemical purity.

Condensation Reactions Involving Thiophene Precursors

Direct condensation of thiophene with a suitable acylating agent is a primary route for the synthesis of thienyl ketones. The most common of these is the Friedel-Crafts acylation. However, the direct Friedel-Crafts acylation of unsubstituted thiophene with 4-carboethoxybenzoyl chloride typically yields the 2-substituted isomer as the major product. stackexchange.comorganic-chemistry.org This is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the 2-position, which can be described by three resonance structures, compared to the two resonance structures for attack at the 3-position. stackexchange.comorganic-chemistry.org

To achieve 3-acylation, one strategy involves the use of a pre-functionalized thiophene precursor. For instance, starting with a 3-substituted thiophene that directs incoming electrophiles to the desired position or a thiophene that can be selectively functionalized at the 3-position can be employed.

Multi-Step Synthesis Pathways from Commercial Building Blocks

Given the regioselectivity challenges of direct acylation, multi-step pathways are often necessary to synthesize this compound. A common strategy involves the preparation of a 3-thienylmetal reagent followed by coupling with an appropriate electrophile, or the synthesis of a 3-acylthiophene derivative that can be further modified.

One plausible multi-step synthesis is outlined below:

Synthesis of Thiophene-3-carboxylic acid: This can be achieved through various methods, such as the carbonation of 3-thienyllithium, which is generated by the deprotonation of 3-bromothiophene.

Formation of Thiophene-3-carbonyl chloride: Thiophene-3-carboxylic acid can be converted to its more reactive acid chloride derivative, thiophene-3-carbonyl chloride, by treatment with thionyl chloride or oxalyl chloride. chembk.commdpi.comresearchgate.net

Friedel-Crafts Acylation of Ethyl Benzoate (B1203000): The final step would involve the Friedel-Crafts acylation of ethyl benzoate with the prepared thiophene-3-carbonyl chloride. This step, however, is challenging due to the deactivating nature of the ester group on the benzene ring.

An alternative multi-step approach could involve a Suzuki or Stille coupling reaction. This would typically involve the coupling of a 3-thienylboronic acid or a 3-thienylstannane derivative with a suitable 4-halobenzoyl derivative, followed by esterification of the resulting carboxylic acid.

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in Friedel-Crafts acylation reactions. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: While aluminum chloride (AlCl₃) is a traditional Lewis acid catalyst for Friedel-Crafts reactions, other catalysts have been explored to improve selectivity and reduce catalyst loading. google.comlibretexts.org For instance, the use of milder Lewis acids like zinc chloride (ZnCl₂) or solid acid catalysts such as zeolites can offer advantages in terms of handling and minimizing side reactions. google.comacs.org

Solvent Effects: The choice of solvent can significantly influence the outcome of the reaction. Non-polar solvents like carbon disulfide or nitrobenzene (B124822) are traditionally used in Friedel-Crafts acylations. However, greener alternatives are being investigated.

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled. Lower temperatures can sometimes improve selectivity but may require longer reaction times to achieve good conversion. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and often improve yields. organic-chemistry.orgbeilstein-journals.orgnih.govnih.gov

| Parameter | Traditional Conditions | Optimized/Alternative Conditions | Rationale for Optimization |

| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of milder Lewis acids (e.g., ZnCl₂, SnCl₄), Solid acids (e.g., zeolites) google.comacs.org | Reduced waste, easier work-up, potentially higher selectivity. |

| Solvent | Nitrobenzene, Carbon Disulfide | Dichloromethane, "Solvent-free" conditions acs.org | Reduced toxicity and environmental impact. |

| Temperature | 0 °C to reflux | Room temperature to microwave irradiation organic-chemistry.orgbeilstein-journals.orgnih.govnih.gov | Energy efficiency, faster reaction rates, potentially improved yields. |

| Acylating Agent | Acyl chloride | Acyl anhydride (B1165640) with a promoter (e.g., methanesulfonic anhydride) acs.org | Milder reaction conditions, avoidance of corrosive HCl byproduct. |

Stereochemical Control and Regioselectivity in Synthesis

As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis. However, regioselectivity is of paramount importance. As previously discussed, direct electrophilic substitution on thiophene overwhelmingly favors the 2-position. stackexchange.comorganic-chemistry.org

Strategies to achieve 3-substitution include:

Use of Directing Groups: A blocking group can be placed at the 2- and 5-positions of the thiophene ring to direct acylation to the 3-position. The blocking group can then be removed in a subsequent step.

Metal-Halogen Exchange: Starting with 3-bromothiophene, a lithium-halogen exchange can be performed to generate 3-thienyllithium. This nucleophilic species can then react with a suitable electrophile, such as a 4-carboethoxybenzoyl derivative, to form the desired product. nih.gov

Catalyst-Controlled C-H Activation: Recent advances in catalysis have shown that the regioselectivity of C-H functionalization on thiophenes can be controlled by the choice of ligand on a transition metal catalyst, such as palladium. nih.govnih.gov While not yet specifically reported for the synthesis of this compound, these methods offer a promising avenue for future development.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netrsc.orgrsc.org For the synthesis of this compound, several green approaches can be considered to improve upon traditional methods like the Friedel-Crafts acylation, which often uses stoichiometric amounts of corrosive and moisture-sensitive catalysts and hazardous solvents.

Alternative Catalysts: The use of solid acid catalysts, such as zeolites or clays, offers a greener alternative to traditional Lewis acids. acs.org These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the work-up procedure.

Greener Solvents and Conditions: Replacing hazardous solvents with more environmentally benign alternatives, or performing reactions under solvent-free conditions, is a key aspect of green chemistry. acs.org Microwave-assisted organic synthesis (MAOS) can lead to shorter reaction times, reduced energy consumption, and often higher yields with cleaner reaction profiles. organic-chemistry.orgbeilstein-journals.orgnih.govnih.gov

Photocatalysis: Visible-light photocatalysis is an emerging green technology that can enable new chemical transformations under mild conditions. rsc.orgiastate.edunih.gov Photocatalytic acylation reactions could provide a more sustainable route to aryl thienyl ketones.

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Heterogeneous Catalysis | Use of solid acid catalysts like zeolites, clays, or supported catalysts. acs.orgresearchgate.net | Replacement of AlCl₃ in Friedel-Crafts acylation to simplify catalyst removal and recycling. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. organic-chemistry.orgbeilstein-journals.orgnih.govnih.gov | Reduction of reaction times and energy consumption in the acylation or coupling steps. |

| Solvent-Free Reactions | Conducting reactions without a solvent or in a recyclable solvent. acs.orgnih.gov | Minimizing solvent waste and associated environmental hazards. |

| Photocatalysis | Using light to drive chemical reactions, often with a photocatalyst. rsc.orgiastate.edunih.gov | A potential mild and selective method for the acylation of thiophene. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. iastate.edu | Favoring addition reactions over substitution reactions that generate byproducts. |

Elucidation of Reaction Mechanisms and Kinetics in 3 4 Carboethoxybenzoyl Thiophene Synthesis

Mechanistic Pathways of Thiophene (B33073) Acylation Reactions

The primary route for synthesizing 3-(4-Carboethoxybenzoyl)thiophene is the Friedel-Crafts acylation of thiophene. byjus.comsigmaaldrich.com This reaction is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The general mechanism proceeds through several key steps:

Generation of the Acylium Ion: The reaction commences with the interaction between the acylating agent, 4-carboethoxybenzoyl chloride, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acid chloride, which facilitates the cleavage of the carbon-chlorine bond to form a highly electrophilic and resonance-stabilized acylium ion. byjus.comsigmaaldrich.com

Electrophilic Attack: The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. byjus.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the thiophene ring, leading to the formation of a carbocation intermediate known as a σ-complex or Wheland intermediate. masterorganicchemistry.com

Regioselectivity: Thiophene has two positions available for substitution, C2 and C3. Acylation predominantly occurs at the C2 position due to the greater stabilization of the resulting carbocation intermediate. stackexchange.comechemi.com Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates, creating a more stable, linearly conjugated system. stackexchange.comechemi.com In contrast, attack at the C3 position results in an intermediate that can only be described by two resonance forms, leading to a higher energy, cross-conjugated system. stackexchange.comechemi.com Therefore, the formation of this compound is less favored than its 2-substituted isomer.

Restoration of Aromaticity: In the final step, a base (often the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom that was attacked by the electrophile. byjus.commasterorganicchemistry.com This deprotonation restores the aromaticity of the thiophene ring, yielding the final ketone product and regenerating the Lewis acid catalyst. byjus.com

Kinetic Studies of Key Synthetic Steps

Kinetic studies of Friedel-Crafts acylation provide quantitative insight into the reaction rates and the factors that influence them. While specific kinetic data for the synthesis of this compound is not extensively published, general principles derived from the acylation of thiophene with other reagents, like acetic anhydride (B1165640), are applicable.

The rate of acylation is dependent on the concentrations of the thiophene substrate, the acylating agent, and the catalyst. The reaction is the rate-determining step, as it involves the disruption of the ring's aromaticity. masterorganicchemistry.com Studies on the acetylation of thiophene have investigated reaction variables such as temperature, reaction time, and the molar ratio of reactants to optimize conversion and yield. tsijournals.com For instance, in the acetylation of thiophene using acetic anhydride and a solid acid catalyst (Hβ zeolite), a thiophene conversion of nearly 99% was achieved at 60°C with a specific molar ratio of thiophene to acetic anhydride. tsijournals.com

Table 1: Representative Kinetic Parameters for Thiophene Acylation (Note: This table presents generalized data from related thiophene acylation reactions to illustrate typical kinetic findings.)

| Parameter | Observation | Significance |

| Reactant Concentration | Reaction rate is typically first order with respect to thiophene and the acylating agent. | Higher concentrations lead to a faster reaction rate. |

| Catalyst Concentration | Rate is dependent on catalyst concentration, though stoichiometric amounts are often needed with traditional Lewis acids like AlCl₃. tsijournals.com | Catalyst is crucial for generating the electrophile; its effectiveness can be a limiting factor. |

| Temperature | Reaction rate increases with temperature, but side reactions can also increase. | Optimization is needed to balance reaction speed with product selectivity and purity. |

| Activation Energy (Ea) | Varies with catalyst and solvent but reflects the energy barrier for the formation of the σ-complex. | A lower Ea, achieved with a more effective catalyst, results in a faster reaction. |

Transition State Analysis in Formation of this compound

The regioselectivity of thiophene acylation is dictated by the relative stability of the transition states leading to the different σ-complex intermediates. The transition state closely resembles the structure and energy of the high-energy carbocation intermediate.

As established, electrophilic attack at the C2 position is heavily favored over the C3 position. stackexchange.com This preference is explained by analyzing the stability of the respective transition states (and the intermediates they lead to):

Transition State for C2-Attack: The positive charge in the σ-complex formed upon attack at the C2 (or C5) position is delocalized across three atoms, including the sulfur atom. stackexchange.comechemi.com This extended, linear conjugation results in a more stable, lower-energy transition state. stackexchange.comechemi.com

Transition State for C3-Attack: When the attack occurs at the C3 (or C4) position, the resulting positive charge is delocalized over only two carbon atoms and does not directly involve the sulfur lone pair in the most significant resonance structures. stackexchange.com This leads to a less stable, higher-energy transition state.

Because the activation energy to reach the C2-attack transition state is lower than that for the C3-attack, the reaction proceeds much faster through the C2 pathway, resulting in the 2-acylated product being dominant. stackexchange.comechemi.com The formation of this compound as the primary product would require specialized starting materials or reaction conditions, such as using a thiophene ring already substituted at the 2- and 5-positions.

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to verify and provide deeper insight into the proposed reaction mechanisms for thiophene acylation. nih.govresearchgate.net These studies can model the reaction pathway, calculate the energies of reactants, transition states, and products, and predict regioselectivity.

Key findings from computational studies on related systems include:

Confirmation of Intermediate Stability: DFT calculations confirm that the σ-complex formed by electrophilic attack at the C2 position of thiophene is significantly lower in energy than the intermediate formed by C3 attack, corroborating the experimentally observed regioselectivity. nih.gov

Activation Energy Profiles: Computational models can generate a complete energy profile for the reaction coordinate. These profiles illustrate the activation barriers for both C2 and C3 acylation, quantitatively demonstrating why the C2 pathway is kinetically favored.

Charge Distribution Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to study the charge distribution in the thiophene ring and the acylium ion. nih.gov This helps to understand the electronic factors driving the nucleophilic attack and the stability of the resulting intermediates.

Catalyst and Solvent Effects: DFT can also be used to model the interaction of the catalyst with the acylating agent and the influence of solvent molecules on the reaction pathway, providing a molecular-level understanding of their roles. researchgate.net

Table 2: Computationally Derived Parameters for Thiophene Acylation (Note: This table is illustrative, based on typical results from DFT studies on electrophilic substitution of thiophene.)

| Parameter | C2-Attack Pathway | C3-Attack Pathway | Implication |

| Relative Transition State Energy | Lower | Higher | C2-acylation has a lower activation barrier and is kinetically favored. |

| Relative Intermediate Energy | Lower | Higher | The C2 σ-complex is more stable. |

| Calculated Product Ratio (2-acyl vs 3-acyl) | High (e.g., >99:1) | Low | Agrees with experimental observations of high regioselectivity for the 2-position. |

| Charge on Sulfur in Transition State | Significant positive charge delocalization | Less delocalization | Confirms the stabilizing role of the sulfur heteroatom in C2-attack. |

These computational results provide strong theoretical support for the mechanistic pathways understood from experimental evidence and are invaluable for predicting the outcomes of new reactions and designing more efficient synthetic strategies. nih.gov

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H NMR spectrum of 3-(4-carboethoxybenzoyl)thiophene is expected to display distinct signals corresponding to the protons of the thiophene (B33073) ring, the benzene (B151609) ring, and the ethyl ester group. The aromatic region will feature complex multiplets due to the coupling between adjacent protons.

The protons of the thiophene ring are anticipated to appear at chemical shifts characteristic of a 3-substituted thiophene. The proton at the C2 position is typically the most deshielded, followed by the C5 and C4 protons. The protons of the para-substituted benzene ring will likely present as two distinct doublets, a classic AA'BB' system, due to the symmetry of the substitution pattern.

The aliphatic protons of the ethyl group will give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of coupling with each other. The methylene protons are directly attached to the electron-withdrawing oxygen atom, causing them to resonate at a higher chemical shift compared to the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Thiophene H2 | 8.1 - 8.3 | dd | ~1.2, 2.9 |

| Thiophene H5 | 7.8 - 8.0 | dd | ~1.2, 5.0 |

| Thiophene H4 | 7.4 - 7.6 | dd | ~2.9, 5.0 |

| Benzene H (ortho to C=O) | 7.9 - 8.1 | d | ~8.5 |

| Benzene H (meta to C=O) | 7.8 - 8.0 | d | ~8.5 |

| Ethyl -CH₂- | 4.3 - 4.5 | q | ~7.1 |

| Ethyl -CH₃- | 1.3 - 1.5 | t | ~7.1 |

| Note: These are estimated values based on analogous compounds and may vary depending on the solvent and experimental conditions. |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of neighboring atoms.

In this compound, the carbonyl carbons of the ketone and the ester are expected to be the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons of both the thiophene and benzene rings will resonate in the typical aromatic region (120-150 ppm). The quaternary carbons, those not directly bonded to a proton, will generally show weaker signals. The aliphatic carbons of the ethyl group will appear at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone C=O | 185 - 195 |

| Ester C=O | 164 - 166 |

| Thiophene C3 | 138 - 142 |

| Thiophene C2 | 134 - 137 |

| Thiophene C5 | 132 - 135 |

| Thiophene C4 | 127 - 130 |

| Benzene C1 (ipso to C=O) | 140 - 144 |

| Benzene C4 (ipso to Ester) | 133 - 136 |

| Benzene C (ortho to C=O) | 129 - 132 |

| Benzene C (meta to C=O) | 128 - 131 |

| Ethyl -CH₂- | 60 - 63 |

| Ethyl -CH₃- | 13 - 15 |

| Note: These are estimated values based on analogous compounds and may vary depending on the solvent and experimental conditions. |

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons within the thiophene and benzene rings and confirming the ethyl group's structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly coupled. Cross-peaks indicate that two protons are close to each other in space (typically within 5 Å). This can be used to determine the preferred conformation of the molecule, for example, the relative orientation of the thiophene and benzene rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The ketone (C=O) and the ester (C=O) groups will each give rise to a strong, sharp peak, likely in the region of 1650-1730 cm⁻¹. The exact positions can help distinguish between the two, with the ester carbonyl typically appearing at a slightly higher frequency.

Other key vibrational modes include the C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and the C-O stretching of the ester group (in the 1100-1300 cm⁻¹ region).

Raman spectroscopy provides complementary information. While strong in the IR, the carbonyl stretches are often weaker in the Raman spectrum. Conversely, the aromatic C=C stretching vibrations often give rise to strong Raman signals.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Ester C=O Stretch | 1720 - 1700 | Strong |

| Ketone C=O Stretch | 1670 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ester) | 1300 - 1100 | Strong |

| Note: These are estimated values based on general IR correlation tables. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.

High-resolution mass spectrometry can determine the mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₄H₁₂O₃S), the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Cleavage adjacent to the carbonyl groups is common. One expected fragmentation would be the loss of the ethoxy radical (-OCH₂CH₃) from the ester group, leading to a prominent acylium ion. Another likely fragmentation is the cleavage of the bond between the thiophene ring and the benzoyl group, resulting in ions corresponding to the 3-thenoyl cation and the 4-carboethoxybenzoyl cation. Further fragmentation of these ions would provide additional structural information.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Under electron impact (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion (M+•). Key fragmentation events would likely involve cleavages at the bonds adjacent to the carbonyl groups and the thiophene ring.

Predicted Fragmentation Pathways:

Alpha-Cleavage at the Ketone: A primary fragmentation would be the cleavage of the bond between the benzoyl carbonyl carbon and the thiophene ring, or the bond between the carbonyl carbon and the carboethoxyphenyl group. This would lead to the formation of characteristic acylium ions.

Loss of the Ethoxy Group: The ethyl ester moiety is prone to fragmentation. A common pathway is the loss of the ethoxy radical (•OCH2CH3), resulting in an acylium ion. This can be followed by the loss of a neutral carbon monoxide (CO) molecule.

McLafferty Rearrangement: For the ethyl ester, a McLafferty rearrangement is a possibility, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although it is a relatively stable aromatic system. Fragmentation of thiophene derivatives often involves the loss of a thioformyl (B1219250) radical (•CHS) or other small sulfur-containing fragments. nih.gov

The fragmentation of related benzoyl and thiophene compounds supports these predictions. For instance, the mass spectra of benzo[b]thiophene derivatives show characteristic cleavages of bonds adjacent to carbonyl groups. nih.gov Similarly, general fragmentation patterns for esters prominently feature the loss of the alkoxy group.

Interactive Data Table: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Proposed Fragmentation Pathway |

| [C14H12O3S]+• | 260.05 | Molecular Ion |

| [C13H9O2S]+ | 229.03 | Loss of •OCH2CH3 |

| [C12H9OS]+ | 201.04 | Subsequent loss of CO |

| [C7H5O]+ | 105.03 | Cleavage yielding benzoyl cation |

| [C5H3OS]+ | 111.99 | Cleavage yielding 3-thenoyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions, characteristic of its conjugated aromatic system. The molecule comprises a thiophene ring and a benzene ring connected by a carbonyl group, forming a cross-conjugated system.

While the specific UV-Vis spectrum for this compound is not detailed in the provided search results, data from analogous compounds can provide insight. For example, a compound containing a carboethoxy and a benzoyl moiety showed absorption maxima (λmax) at 265 nm and 300 nm. rsc.org The absorption in the 250-300 nm range is typical for benzoyl derivatives and is attributed to π → π* transitions within the aromatic system. The presence of the thiophene ring in conjugation with the benzoyl group is expected to influence the position and intensity of these bands. The lone pair of electrons on the sulfur atom in the thiophene ring and the oxygen atoms of the carbonyl and ester groups can participate in n → π* transitions, which are generally weaker and may appear as shoulders on the main absorption bands.

The extent of conjugation and the presence of auxochromic groups significantly affect the λmax values. The solvent used for analysis can also cause a shift in the absorption maxima (solvatochromism).

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 320 | Benzoyl-thiophene conjugated system |

| n → π | 300 - 350 | Carbonyl groups (ketone and ester) |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

As of the latest literature search, a specific single-crystal X-ray structure for this compound has not been reported. However, the solid-state architecture can be inferred by examining the crystal structures of closely related thiophene-3-carbonyl derivatives. mdpi.comresearchgate.net

X-ray crystallographic studies of thiophene-3-carbonyl compounds have revealed interesting conformational features. A common phenomenon observed is "ring flip disorder," where the thiophene ring can adopt two orientations within the crystal lattice, differing by a 180° rotation about the C3-C(carbonyl) bond. mdpi.com This indicates a relatively low rotational barrier around this bond in the solid state.

Intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions are expected to play a significant role in the crystal packing of this compound, influencing its macroscopic properties like melting point and solubility.

Interactive Data Table: Anticipated Crystallographic Parameters for this compound based on Analogs

| Parameter | Expected Feature/Value | Rationale based on Analogous Structures |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and complexity. |

| Space Group | Centrosymmetric (e.g., P21/c) or non-centrosymmetric | Dependent on the molecular symmetry and packing. |

| Dihedral Angle (Thiophene-Benzene) | Non-zero | Steric hindrance between the two aromatic rings. |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Presence of carbonyl oxygen acceptors and aromatic rings. |

| Conformational Disorder | Possible ring flip of the thiophene ring | Observed in several thiophene-3-carbonyl derivatives. mdpi.com |

Computational and Theoretical Studies of 3 4 Carboethoxybenzoyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the wave function and properties of a system. For a molecule such as 3-(4-carboethoxybenzoyl)thiophene, these calculations can reveal details about its three-dimensional shape, the distribution of electrons, and the energies of its molecular orbitals.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms.

For this compound, DFT calculations would predict the key bond lengths, bond angles, and dihedral angles that define its shape. The geometry is largely influenced by the interplay between the planar thiophene (B33073) and benzene (B151609) rings and the connecting ketone and ester functional groups. While specific experimental data for this exact compound is not available in the cited literature, representative optimized geometric parameters for a closely related structure, 3-benzoylthiophene, can be calculated to illustrate the expected values.

| Parameter | Atom(s) Involved | Predicted Value (DFT B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.23 Å |

| Bond Length | C-S (Thiophene) | ~1.75 Å |

| Bond Length | C-C (Thiophene-Ketone) | ~1.48 Å |

| Bond Angle | Thiophene-C=O | ~120.5° |

| Dihedral Angle | Thiophene-C-C=O | ~178.9° |

This table presents hypothetical, illustrative data for the geometric parameters of this compound based on typical values for similar structures calculated using DFT methods. Actual values would require a specific computational study.

DFT also provides crucial information about the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Docking and Dynamics Simulations (Chemical Interactions)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) interacts with a larger macromolecule, typically a protein receptor. nih.gov Docking predicts the preferred binding orientation and affinity of the ligand to the receptor's active site. MD simulations then provide a dynamic view of the ligand-protein complex over time, revealing the stability of the interaction and the conformational changes that may occur. nih.gov

For this compound, these simulations would be crucial in fields like drug discovery. Researchers could dock this molecule into the active site of a target enzyme to predict its potential as an inhibitor. The carbonyl oxygen and the ester group could act as hydrogen bond acceptors, while the aromatic thiophene and benzene rings could engage in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket. MD simulations would further assess the stability of these predicted binding poses.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. arxiv.orgnih.gov By calculating the vibrational frequencies of a molecule, it is possible to generate a theoretical infrared (IR) and Raman spectrum. nih.gov These predicted spectra can aid in the assignment of experimental spectral bands to specific molecular motions.

For this compound, the most prominent features in the predicted IR spectrum would be the strong stretching vibrations of the two carbonyl (C=O) groups—one from the ketone and one from the ester. DFT calculations can predict these frequencies with reasonable accuracy.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) |

|---|---|---|

| C-H stretch (aromatic) | Thiophene, Benzene | 3100 - 3000 |

| C=O stretch (ester) | Carboethoxy | 1725 - 1705 |

| C=O stretch (ketone) | Benzoyl | 1685 - 1665 |

| C=C stretch (aromatic) | Thiophene, Benzene | 1600 - 1450 |

| C-O stretch (ester) | Carboethoxy | 1300 - 1200 |

| C-S stretch | Thiophene | 850 - 700 |

This table shows illustrative predicted vibrational frequencies for this compound. The exact values depend on the computational method and basis set used.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the key rotational degrees of freedom are around the single bonds connecting the thiophene ring to the carbonyl group and the carbonyl group to the phenyl ring.

Computational methods can be used to calculate the energy of the molecule as these bonds are rotated, generating a potential energy surface or energy landscape. This analysis reveals the most stable (lowest energy) conformations and the energy barriers required for interconversion. It is expected that the most stable conformer would have a significant twist between the planes of the thiophene and benzene rings to minimize steric hindrance, while still allowing for some degree of electronic conjugation.

Theoretical Reactivity Descriptors

Theoretical reactivity descriptors are calculated quantities that help predict the chemical reactivity of a molecule. Common examples include Fukui functions and molecular electrostatic potential (MEP) maps. scholarsresearchlibrary.comresearchgate.net

Fukui functions identify the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack by analyzing the change in electron density upon the addition or removal of an electron. scholarsresearchlibrary.com For this compound, the Fukui function would likely indicate that the carbonyl carbon of the ketone is a primary site for nucleophilic attack, while the thiophene ring, particularly the sulfur atom, would be susceptible to electrophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.orguni-muenchen.deresearchgate.netyoutube.com It uses a color scale where red indicates regions of high electron density (negative potential), which are attractive to electrophiles, and blue indicates regions of low electron density (positive potential), attractive to nucleophiles.

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the ketone and ester carbonyls, reflecting their high electronegativity and lone pairs of electrons. These are the most likely sites for protonation or interaction with positive charges.

Positive Potential (Blue): Likely found around the hydrogen atoms of the aromatic rings and, most significantly, near the carbonyl carbon atoms, indicating their electrophilic character.

These descriptors provide a rational basis for understanding and predicting the molecule's behavior in chemical reactions.

Chemical Reactivity and Transformation of 3 4 Carboethoxybenzoyl Thiophene

Reactivity at the Thiophene (B33073) Ring System

The thiophene ring in 3-(4-carboethoxybenzoyl)thiophene is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. wikipedia.orgbyjus.com However, the presence of the deactivating benzoyl group at the 3-position influences the regioselectivity and rate of these reactions.

Electrophilic Substitutions (e.g., Nitration, Halogenation)

Nitration: The nitration of 3-aroylthiophenes is a complex process influenced by the reaction conditions. rsc.org Generally, the deactivating nature of the acyl group directs incoming electrophiles to the 4- and 5-positions of the thiophene ring. rsc.orgarkat-usa.org For instance, the nitration of 3-acetylthiophene (B72516) can yield a mixture of nitro-substituted products. rsc.org In the case of this compound, nitration is expected to occur primarily at the thiophene ring rather than the less reactive benzene (B151609) ring, which is deactivated by the carboethoxy group. libretexts.orglibretexts.org The use of nitrating agents like nitric acid in combination with trifluoroacetic anhydride (B1165640) has been shown to be effective for the direct nitration of various five-membered heterocycles, including thiophenes. researchgate.net

Halogenation: Aromatic halogenation of thiophenes typically proceeds via an electrophilic substitution mechanism. khanacademy.orgyoutube.comyoutube.com For this compound, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to introduce a halogen atom onto the thiophene ring. byjus.comyoutube.commt.comyoutube.com The substitution pattern is again directed by the existing benzoyl group, favoring substitution at the less sterically hindered and electronically available positions of the thiophene ring. arkat-usa.org

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-(4-carboethoxybenzoyl)thiophene and/or 5-Nitro-3-(4-carboethoxybenzoyl)thiophene |

| Bromination | Br₂/FeBr₃ | 4-Bromo-3-(4-carboethoxybenzoyl)thiophene and/or 5-Bromo-3-(4-carboethoxybenzoyl)thiophene |

Nucleophilic Additions (e.g., Organometallic Reagents)

While the thiophene ring itself is generally resistant to nucleophilic attack, the presence of the electron-withdrawing benzoyl group can activate it towards certain nucleophilic additions, particularly under specific conditions or with highly reactive nucleophiles. wikipedia.orglibretexts.org However, direct nucleophilic addition to the thiophene ring of 3-aroylthiophenes is not a common transformation. Instead, organometallic reagents are more likely to react at other electrophilic sites in the molecule, such as the carbonyl carbon. Research on related thiophene derivatives has shown that organometallic compounds can lead to C-S bond cleavage and other complex transformations under specific catalytic conditions. researchgate.net

Oxidative and Reductive Transformations

Oxidation: The thiophene ring can undergo oxidative transformations. For example, the microsomal oxidation of a 3-aroylthiophene has been shown to form a reactive, electrophilic thiophene sulfoxide (B87167) intermediate. acs.org This intermediate can then react with nucleophiles, leading to ring-opened products. acs.org

Reduction: The thiophene ring is generally stable to many reducing agents. However, catalytic hydrogenation under harsh conditions can lead to the saturation of the ring.

Reactivity of the Benzoyl Group

The benzoyl group contains a carbonyl function and a benzene ring, both of which exhibit characteristic reactivities.

Nucleophilic Addition to the Carbonyl Carbon

The carbonyl carbon of the benzoyl group is a primary site for nucleophilic attack due to its electrophilic nature. libretexts.orgmasterorganicchemistry.com This reactivity is fundamental to a wide range of chemical transformations.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. youtube.com

Grignard Reactions: Reaction with Grignard reagents (R-MgBr) results in the formation of a tertiary alcohol after an initial nucleophilic addition to the carbonyl carbon. libretexts.org

Wittig Reaction: The carbonyl group can be converted to an alkene through a Wittig reaction, using a phosphorus ylide.

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the carbonyl group leads to the formation of a cyanohydrin. libretexts.org

| Reaction Type | Reagent | Product Type |

| Reduction | NaBH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Cyanohydrin Formation | HCN/NaCN | Cyanohydrin |

Modifications of the Benzene Ring (e.g., Substitution Patterns)

The benzene ring of the benzoyl group is deactivated towards electrophilic aromatic substitution by both the carbonyl group and the carboethoxy group. libretexts.orglibretexts.orglibretexts.org Both are meta-directing groups, meaning that any further substitution on this ring would be directed to the positions meta to the carboethoxybenzoyl substituent. libretexts.orglibretexts.orgyoutube.comlibretexts.org However, forcing conditions would be required to achieve such substitutions.

Conversely, nucleophilic aromatic substitution on the benzene ring is generally not favored unless there are strong electron-withdrawing groups and a good leaving group present on the ring. youtube.com

Reactivity of the Carboethoxy Moiety

The ethyl ester group is a key site for synthetic modifications, enabling the conversion of this compound into a range of derivatives such as carboxylic acids, other esters, and amides.

Hydrolysis: The carboethoxy group can be readily hydrolyzed to the corresponding carboxylic acid, 4-(thiophene-3-carbonyl)benzoic acid. This transformation is typically achieved under basic conditions, for instance, by refluxing with an aqueous solution of a base like lithium hydroxide (B78521) or sodium hydroxide in a solvent such as methanol (B129727). The reaction proceeds via saponification, a nucleophilic acyl substitution, to form the carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a higher boiling point alcohol, such as n-butanol, can yield the corresponding butyl ester. The reaction is an equilibrium process, and it is often necessary to remove the ethanol (B145695) byproduct to drive the reaction to completion google.com. This method allows for the modification of the ester group to tailor the physical properties or reactivity of the molecule.

| Transformation | Typical Reagents | Product |

|---|---|---|

| Hydrolysis | LiOH or NaOH in MeOH/H₂O, followed by acid workup (e.g., HCl) | 4-(Thiophene-3-carbonyl)benzoic acid |

| Transesterification | Alcohol (e.g., n-butanol), Acid or Base Catalyst (e.g., H₂SO₄, NaOBu) | Corresponding alkyl 4-(thiophene-3-carbonyl)benzoate |

Amidation: The synthesis of amides from the carboethoxy group typically proceeds via a two-step sequence. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting carboxylic acid is then activated, commonly by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate readily reacts with a primary or secondary amine to form the desired amide. Alternatively, direct conversion of the carboxylic acid to an amide can be achieved using peptide coupling reagents.

Reduction: The ester group can be reduced to a primary alcohol, yielding [4-(thiophene-3-carbonyl)phenyl]methanol. This transformation requires a strong reducing agent, typically lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Due to the high reactivity of LiAlH₄, it will also reduce the ketone group to a secondary alcohol, resulting in the formation of 4-(hydroxymethyl)phenylmethanol. Selective reduction of the ester in the presence of the ketone is challenging and generally not feasible with standard hydride reagents.

| Transformation | Typical Reagents | Expected Product |

|---|---|---|

| Amidation (Two-step) | 1. NaOH, H₂O/MeOH (Hydrolysis) 2. SOCl₂, then R₂NH (Amine) | N,N-Disubstituted-4-(thiophene-3-carbonyl)benzamide |

| Full Reduction | LiAlH₄ in THF or Et₂O | 4-(Hydroxymethyl)phenylmethanol |

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound allows for chemo- and regioselective reactions. The ketone and ester carbonyls exhibit different reactivity towards nucleophiles. The ketone is generally more electrophilic and more susceptible to attack by nucleophiles than the ester.

This difference in reactivity can be exploited for selective transformations. For instance, the ketone can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. Under these conditions, the carboethoxy group remains intact, yielding ethyl 4-(hydroxy(thiophen-3-yl)methyl)benzoate.

Regarding regioselectivity, the two aromatic rings—thiophene and benzene—have different electronic properties. The thiophene ring is more electron-rich and generally more reactive towards electrophilic substitution than the benzene ring, which is deactivated by the electron-withdrawing ketone and ester groups. However, the 3-acyl group on the thiophene ring is deactivating and directs incoming electrophiles primarily to the 5-position.

Catalyst-Mediated Reactions Involving this compound

Transition metal catalysis, particularly with palladium, opens up a wide array of potential transformations for this molecule. While direct catalyst-mediated reactions on this compound are not widely reported, its structure is amenable to common cross-coupling reactions.

For instance, the thiophene ring could potentially undergo direct C-H arylation. Palladium-catalyzed direct arylation reactions are known to selectively functionalize thiophenes, often in the presence of various functional groups. nih.gov To achieve regioselective coupling, one of the aromatic C-H bonds could be activated, or one of the rings could be halogenated to participate in classic cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.

Palladium-catalyzed carbonylation is another relevant transformation. While the molecule already contains carbonyl groups, related aryl halides can be converted to esters and amides under palladium catalysis in the presence of carbon monoxide and an appropriate nucleophile (an alcohol or amine). nih.gov This highlights the types of catalytic systems that could be compatible with the functional groups present in this compound.

| Reaction Type | Potential Site | Catalyst System (Example) | Reactant | Expected Product Type |

|---|---|---|---|---|

| Direct C-H Arylation | Thiophene C5-position | Pd(OAc)₂ / Ligand | Aryl Halide | 5-Aryl-3-(4-carboethoxybenzoyl)thiophene |

| Suzuki Coupling | Halogenated Thiophene or Benzene Ring | Pd(PPh₃)₄ / Base | Arylboronic acid | Aryl-substituted derivative |

Compound Index

| Compound Name |

|---|

| This compound |

| 4-(Thiophene-3-carbonyl)benzoic acid |

| [4-(Thiophene-3-carbonyl)phenyl]methanol |

| 4-(Hydroxymethyl)phenylmethanol |

| Ethyl 4-(hydroxy(thiophen-3-yl)methyl)benzoate |

| 5-Aryl-3-(4-carboethoxybenzoyl)thiophene |

| Ethanol |

| n-Butanol |

| Lithium hydroxide |

| Sodium hydroxide |

| Thionyl chloride |

| Oxalyl chloride |

| Lithium aluminum hydride |

| Sodium borohydride |

| Palladium acetate |

| Carbon monoxide |

Structure Reactivity Relationship Srr Studies of 3 4 Carboethoxybenzoyl Thiophene and Its Analogues

Influence of Substituents on Thiophene (B33073) Ring Reactivity

The thiophene ring is an electron-rich aromatic system, making it generally more reactive towards electrophilic substitution than benzene (B151609). uoanbar.edu.iq The sulfur atom's lone pairs contribute to the aromatic sextet, increasing the electron density of the ring carbons. However, the reactivity of the thiophene ring can be significantly modulated by the presence of substituents.

Substituents on the thiophene ring are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl or methoxy (B1213986) groups, increase the electron density of the thiophene ring through inductive and/or resonance effects, thereby activating it towards electrophilic attack. Conversely, EWGs, like the benzoyl and carboethoxy groups present in 3-(4-Carboethoxybenzoyl)thiophene, decrease the ring's electron density, deactivating it towards electrophiles. This deactivation arises from the inductive withdrawal of electrons and, in the case of the benzoyl group, resonance withdrawal (mesomeric effect).

The position of the substituent on the thiophene ring also plays a critical role. Electrophilic substitution on monosubstituted thiophenes generally occurs at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate at these positions. However, in 3-substituted thiophenes, the directing effect of the substituent must be considered.

Impact of Benzoyl and Carboethoxy Groups on Electronic Properties

The this compound molecule possesses two powerful electron-withdrawing groups that significantly influence its electronic properties.

The benzoyl group at the 3-position of the thiophene ring is a strong deactivating group. The carbonyl moiety withdraws electron density from the thiophene ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This reduces the nucleophilicity of the thiophene ring, making electrophilic aromatic substitution more difficult compared to unsubstituted thiophene.

The carboethoxy group (–COOEt) attached to the para-position of the benzoyl ring further enhances the electron-withdrawing nature of the entire substituent. While it is attached to the benzene ring, its electronic influence is transmitted through the benzoyl group to the thiophene ring. The carboethoxy group is also deactivating due to its -I and -M effects.

The combined effect of these two groups is a significant decrease in the electron density of the thiophene ring, which in turn affects its reactivity in various chemical transformations. For instance, in nucleophilic aromatic substitution reactions on the thiophene ring, these electron-withdrawing groups would have an activating effect by stabilizing the negatively charged intermediate (Meisenheimer complex). nih.gov

Hammett and Taft Analyses for Quantitative SRR

To quantify the electronic and steric effects of substituents on the reactivity of this compound and its analogues, Hammett and Taft analyses can be employed. These linear free-energy relationships provide a powerful tool for understanding reaction mechanisms.

The Hammett equation , log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, whereas a negative ρ value indicates acceleration by electron-donating groups. wikipedia.org

For a series of analogues of this compound with different substituents on the benzoyl ring, a Hammett plot could be constructed. The following interactive table illustrates a hypothetical Hammett analysis for the hydrolysis of such esters, demonstrating the expected trend.

| Substituent (X) at para-position of Benzoyl Ring | Substituent Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.35 | -0.46 |

| -CH₃ | -0.17 | 0.55 | -0.26 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.50 | 0.40 |

| -CN | 0.66 | 15.0 | 1.18 |

| -NO₂ | 0.78 | 30.0 | 1.48 |

Note: The data in this table is illustrative to demonstrate the principles of Hammett analysis and does not represent actual experimental values for this compound.

The Taft equation , log(k/k₀) = ρσ + δEₛ, extends the Hammett equation to aliphatic systems and can be used to separate polar (σ*) and steric (Eₛ) effects. wikipedia.org This would be particularly useful in studying reactions where the approach to the carbonyl group or the thiophene ring is sterically hindered by substituents.

The interactive table below provides a hypothetical Taft analysis for the reaction of a series of 3-aroylthiophenes with varying acyl groups, illustrating how steric hindrance can affect reactivity.

| Acyl Group (R-CO-) | Polar Substituent Constant (σ*) | Steric Substituent Constant (Es) | Relative Rate (k/k₀) |

| CH₃CO- | 0.00 | 0.00 | 1.00 |

| CH₃CH₂CO- | -0.10 | -0.07 | 0.85 |

| (CH₃)₂CHCO- | -0.19 | -0.47 | 0.40 |

| (CH₃)₃CCO- | -0.30 | -1.54 | 0.05 |

Note: The data in this table is illustrative to demonstrate the principles of Taft analysis and does not represent actual experimental values.

Steric and Electronic Effects in Reaction Pathways

The reaction pathways of this compound are dictated by a combination of steric and electronic effects.

Electronic Effects: As discussed, the strong electron-withdrawing nature of the benzoyl and carboethoxy groups deactivates the thiophene ring towards electrophilic attack. Any electrophilic substitution would be expected to occur at the C5 position, which is the most activated (or least deactivated) position in a 3-substituted thiophene bearing an electron-withdrawing group. Conversely, these groups would activate the ring towards nucleophilic attack.

Steric Effects: The bulky benzoyl group at the 3-position can sterically hinder the approach of reactants to the adjacent C2 and C4 positions of the thiophene ring. This steric hindrance can influence the regioselectivity of reactions. For example, in reactions where both C2 and C5 are electronically viable for attack, the C5 position would be favored due to lesser steric hindrance.

In reactions involving the carbonyl group of the benzoyl moiety, the planarity of the benzoylthiophene system can be affected by bulky substituents in the ortho positions of the benzene ring or at the C2 or C4 positions of the thiophene ring. Any deviation from planarity would reduce the resonance interaction between the two rings, thereby altering the electronic properties and reactivity of the molecule.

Comparison with Related Heteroaryl-Aromatic Ketone Systems

The reactivity of this compound can be better understood by comparing it with analogous ketone systems containing other five-membered heterocyclic rings, such as furan (B31954) and pyrrole (B145914).

The general order of reactivity for these parent heterocycles towards electrophilic substitution is pyrrole > furan > thiophene > benzene. slideshare.netquora.com This trend is a result of the interplay between the electronegativity of the heteroatom and its ability to donate its lone pair of electrons to the aromatic system.

Pyrrole: The nitrogen atom in pyrrole is less electronegative than oxygen and sulfur, and its lone pair is readily available for delocalization, making the pyrrole ring highly electron-rich and reactive.

Furan: The oxygen atom in furan is more electronegative, holding its lone pairs more tightly and thus making the ring less electron-rich than pyrrole.

Thiophene: Thiophene is the most aromatic of the three, with the sulfur atom's 3p orbitals providing effective overlap with the carbon 2p orbitals. pharmaguideline.com This greater aromatic stabilization makes it less reactive than furan and pyrrole, but still more reactive than benzene. uoanbar.edu.iq

This reactivity order is reflected in their corresponding ketone derivatives. A 3-benzoylpyrrole would be expected to be more reactive towards electrophilic substitution on the heterocyclic ring than this compound, while a 3-benzoylfuran would likely exhibit intermediate reactivity.

The following table provides a qualitative comparison of the reactivity of these systems.

| Heteroaryl-Aromatic Ketone System | Heterocycle Reactivity (towards Electrophiles) | Aromaticity |

| Benzoylpyrrole | Highest | Intermediate |

| Benzoylfuran | Intermediate | Lowest |

| Benzoylthiophene | Lowest | Highest |

It is important to note that the specific reaction conditions and the nature of the substituents can influence this general trend.

Applications in Advanced Organic Synthesis As a Building Block

Use as a Precursor for Complex Heterocyclic Systems

The structure of 3-(4-Carboethoxybenzoyl)thiophene is well-suited for the synthesis of a variety of complex heterocyclic compounds. The ketone's carbonyl group and the adjacent aromatic rings serve as key reactive handles for cyclization and condensation reactions.

Thiophenes are crucial heterocyclic compounds frequently employed as building blocks in the synthesis of agrochemicals and pharmaceuticals. nih.govnih.gov The thiophene (B33073) nucleus within this compound can participate in annulation reactions, where another ring is fused onto the existing thiophene core. For instance, reactions targeting the C-2 and C-3 positions of the thiophene ring can lead to the formation of thieno[2,3-b]pyridines or other fused systems, which are significant motifs in medicinal chemistry. nih.gov

Furthermore, the ketone functional group is a primary site for reactions that build new heterocyclic rings. Condensation with binucleophilic reagents is a common strategy. For example, reaction with hydrazine or its derivatives can yield pyridazine or pyrazole-containing structures. Similarly, condensation with β-ketoesters or malononitrile could be employed to construct various substituted pyridones or other complex fused heterocycles. These synthetic strategies leverage the reactivity of the carbonyl group to forge new carbon-heteroatom and carbon-carbon bonds, expanding the molecular complexity from the initial thiophene precursor.

Table 1: Potential Heterocyclic Systems from this compound

| Reagent(s) | Potential Heterocyclic Product | Reaction Type |

| Hydrazine Hydrate | Pyridazine derivative | Condensation/Cyclization |

| Substituted Hydrazines | N-substituted Pyridazine or Pyrazole | Condensation/Cyclization |

| Malononitrile, Base | Substituted Pyridine | Knoevenagel Condensation/Cyclization |

| Ethyl Cyanoacetate, Base | Substituted Pyridone | Knoevenagel Condensation/Cyclization |

| Guanidine | Aminopyrimidine derivative | Condensation/Cyclization |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are powerful tools for efficient synthesis. beilstein-journals.orgnih.gov The ketone functionality in this compound makes it a suitable candidate for participation in several named MCRs.

For instance, it could potentially serve as the ketone component in a Biginelli or Hantzsch-type reaction. organic-chemistry.org In a hypothetical Biginelli reaction, this compound could react with an aldehyde and urea or thiourea to produce a dihydropyrimidinone derivative bearing the bulky thienyl-benzoyl substituent. Such reactions are valuable for rapidly generating libraries of structurally diverse molecules. beilstein-journals.org

While specific literature examples detailing the use of this compound in MCRs are not prevalent, the reactivity of the ketone group is well-established. wikipedia.org Its participation in imine-initiated MCRs, such as the Ugi or Passerini reactions, could be envisaged following its conversion to an appropriate imine intermediate. The efficiency and atom economy of MCRs make them an attractive strategy for leveraging this building block to create complex and diverse molecular structures. nih.gov

Employed as a Ligand in Organometallic Chemistry (if applicable)

Thiophene and its derivatives can participate in organometallic chemistry by coordinating to metal centers. bohrium.com The coordination can occur in several modes, including through the sulfur atom (η¹(S)), through C=C double bonds (η²), or through the entire π-system of the ring (η⁵). acs.orgacs.org While thiophenes are generally considered poor donors to most transition metal ions, they can form stable complexes, particularly piano stool complexes like Cr(η⁵-C₄H₄S)(CO)₃. wikipedia.orgresearchgate.net

For this compound, several potential coordination sites exist. The sulfur atom of the thiophene ring could act as a soft donor ligand for soft metals. Additionally, the oxygen atoms of the carbonyl and the carboethoxy groups could serve as hard donor sites. This combination allows for the possibility of chelation, where the molecule binds to a metal center through multiple atoms, such as the sulfur and the carbonyl oxygen, to form a stable ring structure. Such bidentate S,O-ligands can be valuable in catalysis and the formation of novel coordination polymers. The specific mode of coordination would depend on the metal center and the reaction conditions employed. acs.orgresearchgate.net

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atom(s) | Description |

| η¹(S) | Sulfur | The sulfur lone pair coordinates to a single metal center. |

| η⁵ | All 5 ring atoms | The π-electron system of the thiophene ring coordinates to the metal. |

| Bidentate (S,O) | Sulfur, Carbonyl Oxygen | The molecule acts as a chelating ligand, forming a ring with the metal center. |

| Monodentate (O) | Carbonyl or Ester Oxygen | One of the oxygen atoms coordinates to a metal center. |

Scaffold for Combinatorial Library Synthesis

The thiophene nucleus is considered a privileged pharmacophore in medicinal chemistry, and its derivatives are often used to generate combinatorial libraries for drug discovery. nih.govnih.govrsc.org The molecular framework of this compound is an excellent scaffold for this purpose due to its multiple points for diversification.

A combinatorial library can be generated by systematically modifying different parts of the scaffold.

Thiophene Ring: The positions on the thiophene ring not occupied by the benzoyl group (positions 2, 4, and 5) are amenable to electrophilic substitution reactions such as halogenation or nitration, introducing further functional handles.

Phenyl Ring: The phenyl ring can be modified by utilizing precursors with different substitution patterns.

Ester Group: The carboethoxy group can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines or alcohols to generate a wide array of amides or esters, respectively.

Ketone Group: The ketone can be subjected to various reactions, such as reduction to an alcohol followed by etherification, or conversion into different heterocyclic systems.

This multi-directional approach allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. Thiophene carboxamide scaffolds, for instance, have been successfully used to generate novel compounds with antiproliferative properties. mdpi.com

Design and Synthesis of Advanced Intermediates

Beyond its direct use, this compound is a valuable starting material for the synthesis of more complex, advanced intermediates. These intermediates can then be carried forward in multi-step synthetic sequences.

A key transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(4-carboxybenzoyl)thiophene. This intermediate is highly valuable as the carboxylic acid group can be readily converted into other functionalities. For example, it can be transformed into an acid chloride, which is a highly reactive precursor for the synthesis of amides and esters. It can also participate in Curtius or Schmidt rearrangements to install an amine group, opening up another avenue for derivatization.

Another common modification is the reduction of the ketone. Selective reduction of the ketone to a secondary alcohol furnishes 3-(4-carboethoxy-α-hydroxybenzyl)thiophene. This alcohol can then be used in subsequent reactions, such as ether or ester formation, or it could be a precursor for dehydration or substitution reactions. The nitro-substituted thiophene trimers are often used as intermediates for the synthesis of amino-substituted trimers. nih.gov Similarly, the functional groups on this compound can be transformed to create tailored intermediates for specific targets in materials science or medicinal chemistry. mdpi.com

Considerations for Potential Applications in Chemical Science

Role as a Chemical Probe in Mechanistic Studies